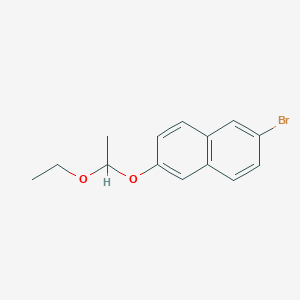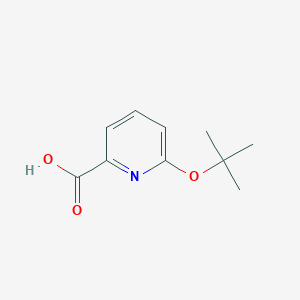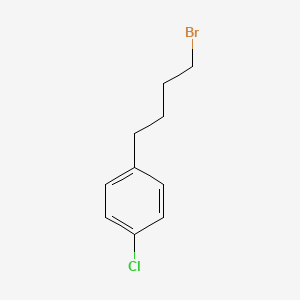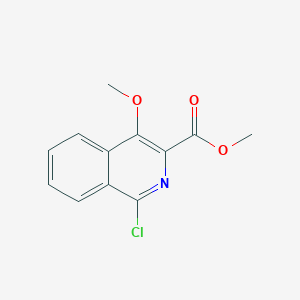
5-(叔丁基二甲基甲硅烷基氧基)-1H-吲哚-2-硼酸,N-BOC 保护
描述
The compound "5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected" is a chemically modified indole with a boronic acid functional group and a tert-butyldimethylsilyloxy (TBDMS) protecting group. The N-BOC (tert-butyloxycarbonyl) group is commonly used in organic synthesis to protect amines, particularly in the synthesis of peptides and amino acid derivatives . The TBDMS group is a silyl ether used to protect hydroxyl groups, and it is known for its stability under various conditions, including phosphorylation, and can be selectively removed without affecting other sensitive groups .
Synthesis Analysis
The synthesis of compounds with BOC protection often involves the use of BOC anhydride to introduce the protecting group onto the amine. In the context of amino acid derivatives, the BOC group has been used to protect the alpha-amino group during the synthesis of peptides . Similarly, the TBDMS group is introduced using reagents like tert-butyldimethylsilyl chloride, which reacts selectively with hydroxyl groups . The synthesis of boronic acid analogs of amino acids has been demonstrated, where the boronic acid moiety is introduced through alkylation reactions .
Molecular Structure Analysis
The molecular structure of "5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected" includes an indole core, which is a common structure in many natural products and pharmaceuticals. The boronic acid group is a versatile functional group that can form reversible covalent bonds with diols and is often used in Suzuki coupling reactions. The BOC and TBDMS protecting groups are sterically bulky, which can influence the reactivity and selectivity of the molecule during chemical reactions .
Chemical Reactions Analysis
The BOC group is stable under a variety of conditions but can be removed by strong acids such as HCl in dioxane . The TBDMS group is stable to base and mild acidic conditions but can be removed by fluoride ions or stronger acids . In the synthesis of beta-amino alcohols, the BOC-protected amino group allows for the generation of organolithium intermediates that can react with aldehydes to form the desired products with high diastereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of "5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected" are influenced by its protecting groups. The BOC group increases the hydrophobicity of the molecule, which can be advantageous in the synthesis of hydrophobic peptides . The TBDMS group increases the molecular weight and steric bulk, affecting the solubility and reactivity of the molecule . The boronic acid group is polar and can participate in the formation of boronate esters with diols, which is useful in various chemical transformations .
科学研究应用
N-Boc 的选择性脱保护
叔丁氧羰基 (Boc) 基团在有机合成中广泛用作胺和氨基酸的保护基团。已经报道了一种使用沸腾甲苯中的硅胶对 N-Boc 基团进行脱保护的新方法,该方法简单且效率高。该方法特别适用于难以使用温和方法进行脱保护的底物,突出了 Boc 保护中间体在合成过程中的多功能性 (Z. Min,2007 年)。
氨基酸及其衍生物的 N-氨基化
N-Boc 保护的肼基酸可作为合成修饰肽和具有生物活性的杂环衍生物的有用中间体。一种有效的 NH-Boc 转移试剂 N-Boc-O-甲苯磺酰羟胺已被用于氨基酸衍生物的亲电氨基化,证明了 N-Boc 保护在促进复杂分子合成中的重要性 (T. Baburaj 和 S. Thambidurai,2012 年)。
氨基保护基团的化学选择性转化
N-叔丁基二甲基甲硅烷基氧羰基基团(一种甲硅烷基氨基甲酸酯)由 N-Boc 合成,用于化学选择性转化。这突出了 Boc 保护化合物在促进分子的选择性修饰中的作用,这对于合成复杂有机化合物至关重要 (M. Sakaitani 和 Y. Ohfune,1990 年)。
不寻常氨基酸残基的合成
(S)-2-Boc-氨基-8-(R)-(叔丁基二甲基甲硅烷基氧基)癸酸等不寻常氨基酸残基的合成例证了 N-Boc 保护在构建复杂的分子结构中的用途,这些分子结构在药物和生物活性化合物中具有潜在应用 (W. Gu 和 R. Silverman,2011 年)。
单 Suzuki-Miyaura 交叉偶联
N-Boc-2,5-二溴吡咯在单 Suzuki-Miyaura 交叉偶联反应中用于合成非对称 2,5-二取代吡咯,说明了 N-Boc 保护在促进选择性交叉偶联反应中的作用。该方法学为杂环化学和复杂有机骨架的合成做出了重大贡献 (F. Beaumard、P. Dauban 和 R. Dodd,2010 年)。
作用机制
Target of Action
The primary targets of “5-(tert-Butyldimethylsilyloxy)-1H-indole-2-boronic acid, N-BOC protected” are conformationally constrained β-amino acids . These targets play a crucial role in forming oligomers with definite secondary structures .
Mode of Action
The compound interacts with its targets by introducing and transforming substituents at the C1 carbon . This interaction results in changes in the conformation of the β-amino acids, leading to the formation of oligomers with a specific secondary structure .
Biochemical Pathways
The compound affects the biochemical pathways involved in the synthesis of oligomers of β-amino acids . The presence of two substituents at C2 of the pyrrolidine-4-carboxylic acids forces the amide carbonyl to be in an s-trans conformation . This leads to downstream effects such as the formation of increasingly ordered secondary folding structures with increasing oligomer length .
Pharmacokinetics
The compound’s solubility in various solvents such as acetonitrile, methanol, dimethylformamide (dmf), and dimethyl sulfoxide (dmso) suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the formation of oligomers of β-amino acids with increasingly ordered secondary folding structures . These oligomers show circular dichroism-based evidence of secondary structure despite the absence of hydrogen bonding .
Action Environment
Environmental factors such as the presence of various solvents can influence the compound’s action, efficacy, and stability . For instance, the compound is miscible in acetonitrile, methanol, DMF, and DMSO, partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane . These solubility characteristics can affect the compound’s reactivity and its ability to interact with its targets.
属性
IUPAC Name |
[5-[tert-butyl(dimethyl)silyl]oxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO5Si/c1-18(2,3)25-17(22)21-15-10-9-14(26-27(7,8)19(4,5)6)11-13(15)12-16(21)20(23)24/h9-12,23-24H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKIUYOUKLIWLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)O[Si](C)(C)C(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624374 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335649-61-1 | |
| Record name | [1-(tert-Butoxycarbonyl)-5-{[tert-butyl(dimethyl)silyl]oxy}-1H-indol-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{[(tert-Butyl)dimethylsilyl]oxy}-1H-indole-2-boronicacid, N-BOC protected 98% | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1291891.png)








